6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a 3,4-dimethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the piperazine moiety: The pyridazine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyridazine.
Attachment of the 3,4-dimethoxyphenylsulfonyl group: This step involves the reaction of the piperazine-substituted pyridazine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones derived from the methoxyphenyl group.
Reduction: Sulfides derived from the sulfonyl group.
Substitution: Various N-substituted derivatives of the piperazine moiety.
Scientific Research Applications
6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}(oxo)acetic acid
- 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
Uniqueness
6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazine core, combined with the piperazine and 3,4-dimethoxyphenylsulfonyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O4S/c1-5-23(6-2)19-9-10-20(22-21-19)24-11-13-25(14-12-24)30(26,27)16-7-8-17(28-3)18(15-16)29-4/h7-10,15H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWZFBLQATULRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.